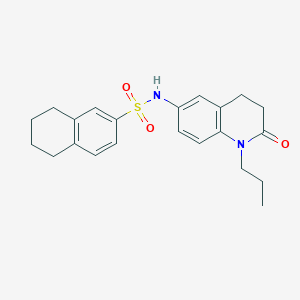

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C22H26N2O3S and its molecular weight is 398.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic organic compound belonging to the class of sulfonamides. This compound exhibits significant biological activity, particularly in the fields of oncology and immunotherapy. The following sections will explore its chemical properties, mechanisms of action, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O2S |

| Molecular Weight | 348.47 g/mol |

| CAS Number | 941991-88-4 |

| LogP | 3.568 |

| Polar Surface Area | 38.96 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

This compound operates primarily through the modulation of specific biochemical pathways:

Target Receptors:

The compound has been shown to interact with the PYR/PYL family of abscisic acid (ABA) receptors. This interaction is crucial for regulating plant responses to environmental stressors such as drought and salinity .

Biochemical Pathways:

Upon binding to ABA receptors, the compound inhibits type 2C phosphatases (PP2C), leading to the activation of downstream ABA signaling pathways. This results in physiological changes such as reduced seed germination and enhanced drought resistance in plants.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

-

Antitumor Activity:

A study highlighted that derivatives similar to this compound exhibited antitumor properties with IC50 values significantly lower than that of Doxorubicin (37.5 µg/mL). For instance, several compounds derived from tetrahydroquinoline structures demonstrated IC50 values ranging from 2.5 to 12.5 µg/mL . -

Immunomodulatory Effects:

Recent research indicates that compounds with similar structures can act as agonists for the retinoic acid-related orphan receptor gamma t (RORγt), a target in cancer immunotherapy. For example, a related compound showed an EC50 value of 0.021 µM in promoting Th17 cell differentiation .

Case Studies

Case Study 1: Antitumor Efficacy

In a comparative study involving various tetrahydroquinoline derivatives, this compound demonstrated superior efficacy against specific cancer cell lines when compared to standard chemotherapeutics.

Case Study 2: Drought Resistance in Plants

Field studies have shown that application of this compound enhances drought resistance in certain plant species by modulating ABA signaling pathways. This was quantified through metrics such as leaf water retention and seed germination rates under stress conditions.

Propiedades

IUPAC Name |

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c1-2-13-24-21-11-9-19(14-18(21)8-12-22(24)25)23-28(26,27)20-10-7-16-5-3-4-6-17(16)15-20/h7,9-11,14-15,23H,2-6,8,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFAQDHBQPWUAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.